molecular formula C26H20ClFN2O5 B2599817 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 895639-08-4

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2599817
CAS No.: 895639-08-4
M. Wt: 494.9
InChI Key: OGZCSTNLFHITAL-UHFFFAOYSA-N
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Description

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinolone derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a fluorobenzoyl group, and an acetamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chloro and Fluorobenzoyl Groups: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride. The fluorobenzoyl group can be introduced through Friedel-Crafts acylation using 4-fluorobenzoyl chloride.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluorobenzoyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

    Chemical Biology: It can be used to develop chemical tools for studying protein-ligand interactions.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
  • 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

The presence of the 2,5-dimethoxyphenyl group in 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide distinguishes it from similar compounds. This substitution pattern can influence the compound’s biological activity, solubility, and overall pharmacokinetic properties.

Properties

IUPAC Name

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O5/c1-34-18-8-10-23(35-2)21(12-18)29-24(31)14-30-13-20(25(32)15-3-6-17(28)7-4-15)26(33)19-11-16(27)5-9-22(19)30/h3-13H,14H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZCSTNLFHITAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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